molecular formula C16H25N3O3 B1230357 BAY x 9228 CAS No. 144341-30-0

BAY x 9228

Cat. No.: B1230357
CAS No.: 144341-30-0
M. Wt: 307.39 g/mol
InChI Key: ILZODXABBJSBTB-PTNGSMBKSA-N
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Description

BAY X 9228 is a potassium channel opener (KCO) that selectively activates ATP-sensitive potassium (KATP) channels in smooth muscle cells. Its pharmacological activity is characterized by high affinity binding (KD = 2.1 nM) to intact rat insulinoma (RINm5F) cells . Its therapeutic relevance lies in smooth muscle relaxation, particularly in treating conditions like overactive bladder .

Structurally, this compound belongs to the benzopyran class of KCOs, sharing a mechanism of action involving sulfonylurea receptor (SUR) modulation. Molecular analysis confirms its interaction with SUR2B and inward rectifier KIR6.2 subunits in bladder smooth muscle cells .

Properties

CAS No.

144341-30-0

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

(Z)-1-N'-(3,3-dimethylbutan-2-yl)-1-N-(2-ethoxyphenyl)-2-nitroethene-1,1-diamine

InChI

InChI=1S/C16H25N3O3/c1-6-22-14-10-8-7-9-13(14)18-15(11-19(20)21)17-12(2)16(3,4)5/h7-12,17-18H,6H2,1-5H3/b15-11-

InChI Key

ILZODXABBJSBTB-PTNGSMBKSA-N

SMILES

CCOC1=CC=CC=C1NC(=C[N+](=O)[O-])NC(C)C(C)(C)C

Isomeric SMILES

CCOC1=CC=CC=C1N/C(=C\[N+](=O)[O-])/NC(C)C(C)(C)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=C[N+](=O)[O-])NC(C)C(C)(C)C

Other CAS No.

144341-32-2

Synonyms

Bay Q 3111
Bay X 9227
Bay X 9228
Bay X-9227
Bay X9227
Bay-X9227
N-(2-ethoxyphenyl)-N'-(1,2,3-trimethylpropyl)-2-nitroethene-1,1-diamine

Origin of Product

United States

Preparation Methods

The preparation of BAY X 9228 involves several synthetic routes and reaction conditions. One method includes the use of pentaerythritol and an organic solvent . The detailed steps and conditions for the synthesis of this compound are proprietary and not publicly disclosed. the general approach involves the careful selection of reagents and solvents to ensure the desired chemical structure and purity.

Comparison with Similar Compounds

Pharmacological Profile

The table below compares BAY X 9228 with structurally or functionally related KATP channel openers:

Compound EC50 (Guinea Pig Bladder) Binding Affinity (KD) Key Therapeutic Use
This compound ~53 nM 2.1 nM (RINm5F cells) Bladder smooth muscle relaxation
P1075 ~53 nM N/A Hypertension, angina
(-)-Cromakalim ~100 nM 18 nM (Aorta cells) Hypertension, asthma
Pinacidil ~200 nM 8.5 nM (Aorta cells) Hypertension, alopecia
ZD6169 ~100 nM N/A Urinary incontinence
Diazoxide 59 µM N/A Hyperinsulinemia, hypertension

Key Findings :

  • This compound and P1075 exhibit the highest potency (EC50 ≈ 53 nM), while diazoxide is the least potent .
  • Binding affinity studies reveal this compound's superior specificity compared to pinacidil and (-)-cromakalim .

Structural and Functional Differences

  • This compound vs. Pinacidil: Both target SUR2B-KIR6.2 complexes, but this compound’s benzopyran backbone confers higher metabolic stability than pinacidil’s cyanoguanidine group .
  • This compound vs.
  • This compound vs.

Market and Industrial Context (Note: Clarification of Ambiguity)

, and 14 reference "Antioxidant 9228" (CAS 154862-43-8), a distinct compound used in polymer stabilization.

  • This compound : Pharmacological agent (KCO) developed by Bayer .

Q & A

Q. What strategies mitigate hydrolytic degradation of this compound in high-humidity environments?

  • Encapsulate the antioxidant in moisture-resistant coatings (e.g., silica nanoparticles) or co-stabilize with hydroperoxide decomposers (e.g., zinc stearate). Monitor hydrolysis via LC-MS to track phosphite-to-phosphate conversion .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., OIT + FTIR) and account for batch-to-batch variability in purity .
  • Experimental Design : Include triplicate samples, control groups, and environmental stress factors (UV, humidity) to simulate real-world degradation .
  • Statistical Rigor : Apply multivariate regression to disentangle confounding variables (e.g., polymer crystallinity vs. antioxidant loading) .

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